

# AZD6918 Mechanism of Action in Neuroblastoma: A Technical Guide

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## Compound of Interest

Compound Name: AZD6918

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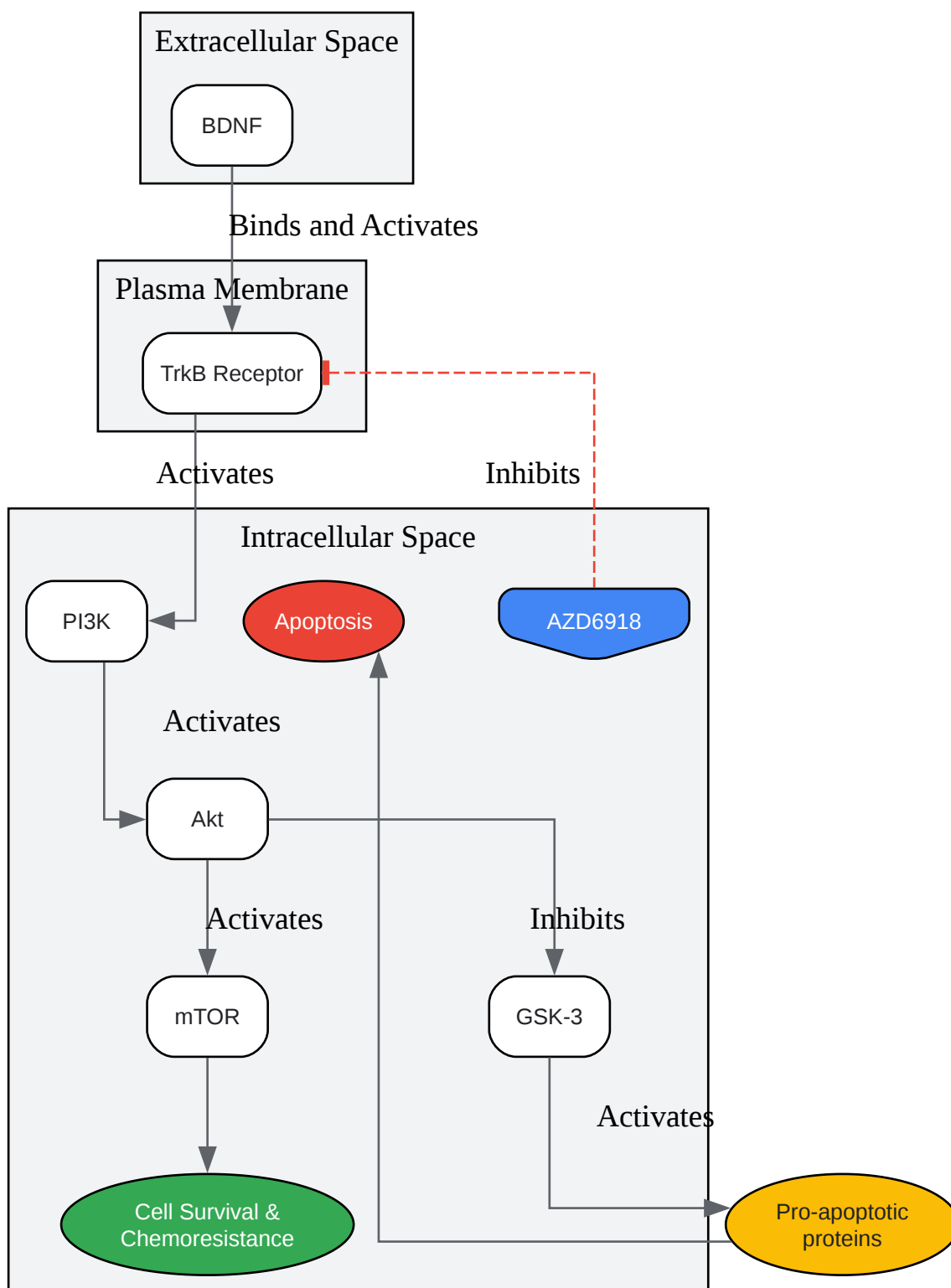
This technical guide provides an in-depth overview of the mechanism of action of **AZD6918**, a selective Trk tyrosine kinase inhibitor, in the context of neuroblastoma. This document outlines the core signaling pathways affected by **AZD6918**, presents quantitative data from preclinical studies, and offers detailed experimental protocols for key assays.

## Core Mechanism of Action

**AZD6918** is an orally active and selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1] In neuroblastoma, a significant subset of aggressive tumors expresses high levels of TrkB and its ligand, brain-derived neurotrophic factor (BDNF). [2][3] The activation of the BDNF/TrkB signaling pathway is a key driver of chemoresistance in neuroblastoma.[2][3]

**AZD6918** exerts its therapeutic effect by directly inhibiting the tyrosine kinase activity of TrkB. This inhibition blocks the downstream signaling cascade, primarily the PI3K/Akt pathway.[3] By disrupting this survival pathway, **AZD6918** has a dual effect: it can induce apoptosis in neuroblastoma cells as a single agent and, more critically, it can sensitize these cells to the cytotoxic effects of conventional chemotherapeutic agents like etoposide.[2][3] The inhibition of TrkB by **AZD6918** leads to a reduction in the phosphorylation of key downstream effectors including Akt, mTOR, and GSK-3, thereby attenuating the pro-survival signals that protect cancer cells from chemotherapy-induced cell death.[3]

## Signaling Pathway Diagram



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**Caption:** AZD6918 inhibits the BDNF/TrkB signaling pathway.

## Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies of **AZD6918** in neuroblastoma.

Table 1: In Vitro Efficacy of **AZD6918** on Neuroblastoma Cell Viability

Cell Line	Treatment	Concentration (µM)	Duration (h)	% Cell Survival (relative to control)	Citation
TB3	AZD6918	1.25	24	~90%	[3]
TB3	AZD6918	2.5	24	~80%	[3]
TB3	AZD6918	5	24	~70%	[3]
TB3	AZD6918	10	24	~60%	[3]
BE2	AZD6918	2.5	24	~85%	[3]
BE2	AZD6918	5	24	~75%	[3]
KCNR	AZD6918	2.5	24	~90%	[3]
KCNR	AZD6918	5	24	~80%	[3]

Table 2: In Vivo Efficacy of **AZD6918** in a Neuroblastoma Xenograft Model

Treatment Group	Dose	Schedule	Day 29 Tumor Growth Inhibition (%)	P-value vs. Etoposide alone	P-value vs. AZD6918 alone	Citation
Control	-	-	-	-	-	[3]
AZD6918	70 mg/kg	Twice daily	17	-	-	[3]
Etoposide	20 mg/kg	-	68	-	-	[3]
AZD6918 + Etoposide	70 mg/kg + 20 mg/kg	Twice daily (AZD6918)	88	0.037	0.0009	[3]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **AZD6918** in neuroblastoma.

### Cell Viability Assay (MTS Assay)

Objective: To determine the effect of **AZD6918** on the viability of neuroblastoma cells.

Materials:

- Neuroblastoma cell lines (e.g., TB3, BE2, KCNR)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- **AZD6918**
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Protocol:

- Seed neuroblastoma cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **AZD6918** in complete culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the **AZD6918** dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the drug as a vehicle control.
- Incubate the plate for 24 hours at 37°C.
- Add 20  $\mu$ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell survival relative to the vehicle-treated control cells after subtracting the background absorbance.

## Western Blot Analysis of Signaling Proteins

Objective: To assess the effect of **AZD6918** on the phosphorylation of TrkB and downstream signaling proteins.

Materials:

- Neuroblastoma cells
- **AZD6918**
- BDNF
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3, anti-GSK-3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

Protocol:

- Plate neuroblastoma cells and grow to 70-80% confluency.
- Pre-treat cells with **AZD6918** (e.g., 2.5  $\mu$ M) for 2 hours.
- Stimulate cells with BDNF (e.g., 50 ng/mL) for 15 minutes.
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine protein concentration using the BCA assay.
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH).

## In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **AZD6918** alone and in combination with etoposide in a mouse model.

Materials:

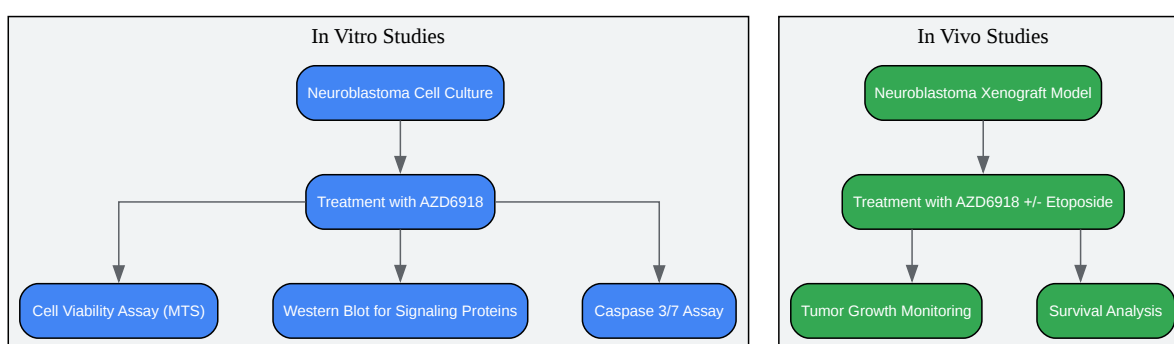
- Immunocompromised mice (e.g., athymic nude mice)
- TrkB-expressing neuroblastoma cells (e.g., TB3)
- Matrigel
- **AZD6918**
- Etoposide
- Calipers

Protocol:

- Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment groups (e.g., vehicle control, **AZD6918** alone, etoposide alone, **AZD6918** + etoposide).
- Administer **AZD6918** orally (e.g., 70 mg/kg, twice daily).
- Administer etoposide intraperitoneally (e.g., 20 mg/kg, according to a defined schedule).
- Measure tumor volume and body weight twice weekly.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
- Calculate tumor growth inhibition for each treatment group compared to the control group.

## Experimental Workflow Diagram



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**Caption:** Workflow for preclinical evaluation of **AZD6918**.

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## References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]



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